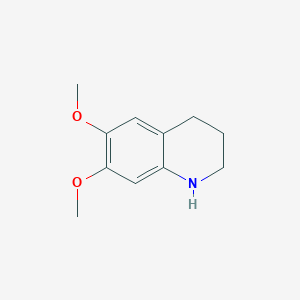

6,7-Dimethoxy-1,2,3,4-tetrahydroquinoline

描述

Biological Significance and Natural Occurrence of Tetrahydroisoquinoline Alkaloids

Tetrahydroisoquinoline alkaloids are widely distributed throughout the natural world, having been isolated from an array of organisms including plants, fungi, and marine creatures. wikipedia.orgnih.gov These compounds are classified as secondary metabolites and are known to be produced by various biosynthetic pathways, often originating from amino acids like tyrosine and phenylalanine. wikipedia.org

The biological activities of THIQ alkaloids are remarkably diverse, encompassing a wide spectrum of pharmacological effects. nih.govresearchgate.net These include, but are not limited to, antitumor, antibacterial, antiviral, anti-inflammatory, and central nervous system activities. nih.gov The structural diversity of these natural products is vast, ranging from simple molecules to complex polycyclic systems, which contributes to their wide range of biological targets. nih.gov

Some of the most well-known alkaloids, such as morphine, possess the isoquinoline (B145761) structural core, highlighting the significance of this scaffold in pharmacology. wikipedia.org The broad utility of these compounds has made them a subject of intense research for the discovery of new lead compounds in drug development. tandfonline.comnih.gov

Below is a table of representative naturally occurring tetrahydroisoquinoline alkaloids, their sources, and their recognized biological activities.

| Alkaloid Name | Natural Source(s) | Reported Biological Activity/Significance |

| Salsolidine (B1215851) | Salsola richteri (plant) | Used in the study of alcoholism and Parkinson's disease. nih.govwikipedia.org |

| (S)-Norcoclaurine | Multiple plant species | Key biosynthetic precursor to more complex benzylisoquinoline alkaloids. oup.com |

| Ecteinascidin 743 | Ecteinascidia turbinata (marine tunicate) | Potent anticancer agent. nih.gov |

| Naphthyridinomycin | Streptomyces species (bacteria) | Antitumor antibiotic properties. nih.gov |

| Berbamine | Berberis species (plants) | Investigated for anticancer and anti-inflammatory effects. researchgate.net |

| Tubocurarine | Chondrodendron tomentosum (plant) | Quaternary ammonium (B1175870) muscle relaxant. |

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) as a Privileged Pharmacophore and Core Structure in Medicinal Chemistry

Within the broad class of THIQs, the specific compound 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline has emerged as a particularly important molecule in the field of medicinal chemistry. mdpi.com It is often referred to as a "privileged pharmacophore," a term used to describe a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious structural modifications. mdpi.com

The 6,7-dimethoxy substitution pattern on the THIQ core has been identified as a key feature for high-affinity and selective binding to certain biological targets, most notably the sigma-2 (σ₂) receptor. researchgate.netnih.gov The σ₂ receptor is overexpressed in a variety of tumor cells, making it an attractive target for the development of cancer therapeutics and diagnostic imaging agents. nih.gov Consequently, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline serves as a crucial building block for the synthesis of novel σ₂ receptor ligands. researchgate.netnih.gov

Researchers have synthesized numerous derivatives of this core structure to explore their structure-activity relationships (SAR) and optimize their pharmacological profiles. These efforts have led to the development of potent and selective σ₂ receptor ligands with potential applications in oncology. nih.gov

The following table details some synthetic derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and their reported pharmacological activities, particularly their binding affinities for sigma receptors.

| Compound Derivative | Modification on the Core Structure | Reported Pharmacological Activity (Kᵢ values) | Reference |

| Compound 3b | N-substituted benzamide (B126) derivative | High affinity and selectivity for σ₂ receptor (Kᵢ = 5-6 nM). | nih.gov |

| Compound 3e | N-substituted benzamide derivative | High affinity and selectivity for σ₂ receptor (Kᵢ = 5-6 nM). | nih.gov |

| Compound 4b | N-substituted benzamide derivative | High affinity and selectivity for σ₂ receptor (Kᵢ = 5-6 nM). | nih.gov |

| Compound 4e | N-substituted benzamide derivative | High affinity and selectivity for σ₂ receptor (Kᵢ = 5-6 nM). | nih.gov |

| A011 | A σ₂ receptor ligand with the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure | Showed promising cytotoxicity against breast cancer cells. | researchgate.net |

Historical Perspectives on Tetrahydroisoquinoline Chemistry and Drug Discovery

The journey of tetrahydroisoquinoline chemistry and its role in drug discovery is marked by several seminal synthetic methodologies that enabled the construction of this important heterocyclic system. These reactions have been fundamental in both the total synthesis of natural products and the creation of novel medicinal compounds.

A pivotal moment in this history was the discovery of the Pictet-Spengler reaction in 1911 by Amé Pictet and Theodor Spengler. wikipedia.orgarkat-usa.org This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. wikipedia.org The Pictet-Spengler reaction has proven to be a robust and versatile method, widely employed in the synthesis of a vast number of alkaloids and pharmacologically active compounds. wikipedia.orgnumberanalytics.com

Prior to this, in 1893, the Pomeranz-Fritsch reaction was independently described by Cäsar Pomeranz and Paul Fritsch. drugfuture.comwikipedia.org This method involves the acid-catalyzed cyclization of a benzalaminoacetal to form an isoquinoline, which can then be reduced to a tetrahydroisoquinoline. drugfuture.comwikipedia.org A significant advancement was the Bobbitt modification , which allows for the direct synthesis of tetrahydroisoquinolines. wikipedia.orgthermofisher.com This reaction has been instrumental in the preparation of alkaloids like salsolidine and carnegine. wikipedia.org

Another cornerstone of isoquinoline synthesis is the Bischler-Napieralski reaction . This method involves the cyclization of a β-phenylethylamide using a dehydrating agent, such as phosphorus oxychloride, to form a 3,4-dihydroisoquinoline (B110456), which can be subsequently reduced to the corresponding tetrahydroisoquinoline. rsc.org

These classical synthetic strategies, along with the development of modern, more efficient and stereoselective methods, have provided chemists with a powerful toolkit to access a wide range of tetrahydroisoquinoline derivatives. nih.govacs.org This has been crucial for elucidating the biological functions of natural THIQ alkaloids and for driving the discovery of new drugs based on this privileged scaffold. acs.org

属性

IUPAC Name |

6,7-dimethoxy-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-13-10-6-8-4-3-5-12-9(8)7-11(10)14-2/h6-7,12H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZRHKEBPRVFTBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CCCN2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00588454 | |

| Record name | 6,7-Dimethoxy-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99986-04-6 | |

| Record name | 6,7-Dimethoxy-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6,7 Dimethoxy 1,2,3,4 Tetrahydroisoquinoline and Its Derivatives

Diastereoselective and Enantioselective Synthetic Approaches

The development of asymmetric syntheses for tetrahydroisoquinolines is crucial for accessing enantiopure compounds with specific biological activities. mdpi.commdpi.com Strategies often employ chiral auxiliaries or catalysts to direct the stereochemical outcome of the reaction.

A robust and versatile method for preparing C-1-substituted tetrahydroisoquinoline derivatives involves a sequence of the Petasis three-component reaction followed by the Pomeranz–Fritsch–Bobbitt (PFB) cyclization. beilstein-journals.orgnih.gov This combination allows for the construction of the functionalized tetrahydroisoquinoline ring system from simple precursors. beilstein-journals.orgacs.org The Petasis reaction, a multicomponent coupling of a boronic acid, an amine, and a carbonyl derivative, is particularly useful for creating highly functionalized amines with multiple stereocenters. acs.org The subsequent PFB cyclization of the resulting amino acetals constructs the tetrahydroisoquinoline core. beilstein-journals.orgnih.gov

The diastereoselective synthesis of compounds such as (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has been successfully achieved by combining the Petasis reaction with PFB cyclization. mdpi.comnih.govresearchgate.net In this approach, chiral aminoacetaldehyde acetals serve as the amine component in the Petasis reaction, which is key to introducing chirality and preparing the necessary substrates for the PFB cyclization in a single step. beilstein-journals.orgnih.govresearchgate.net

A notable strategy involves the use of chiral aminoacetaldehyde acetal (B89532) derived from (R)-phenylglycinol. mdpi.com This chiral amine reacts with an arylboronic acid and glyoxylic acid in a Petasis reaction. mdpi.comnih.gov The initially formed hydroxy amino acid undergoes spontaneous cyclization to yield rigid, chiral morpholinone (or oxazinone) derivatives. mdpi.comnih.gov Specifically, the reaction can produce diastereomeric N-(2,2-diethoxyethyl)-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-ones, which can then be separated. mdpi.com These morpholinone derivatives, bearing the necessary acetal moiety, are then transformed into the target tetrahydroisoquinoline-1-carboxylic acid via the PFB cyclization. mdpi.comnih.govresearchgate.net

Table 1: Key Intermediates in Petasis/Pomeranz–Fritsch–Bobbitt Synthesis

| Precursor/Intermediate | Structure | Role in Synthesis | Reference |

|---|---|---|---|

| (R)-phenylglycinol | Chiral Amine | Source of chirality for the aminoacetaldehyde acetal. | mdpi.com |

| Chiral Aminoacetaldehyde Acetal | Amine Component | Reacts in the Petasis reaction to introduce stereocenters. | mdpi.comresearchgate.net |

| Diastereomeric Morpholinones | Key Intermediate | Rigid chiral structures formed post-Petasis reaction, substrate for cyclization. | mdpi.comresearchgate.net |

Stereochemical control in the synthesis of (+)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is dictated by the chiral aminoacetaldehyde acetal used in the Petasis reaction step. researchgate.net The use of chiral amines derived from (S)-α-phenylethylamine (α-PEA) has been reported to control the stereochemical outcome. researchgate.netnih.gov The Petasis reaction involving a chiral aminoacetaldehyde acetal, a boronic acid, and glyoxylic acid can yield amino acids with good stereoselectivity. researchgate.net

In one study, the Petasis reaction utilizing a chiral acetal derived from (R)-phenylglycinol yielded two diastereomeric oxazin-2-ones with a diastereomeric ratio (d.r.) of 3:1. mdpi.com These diastereomers were separated, and the major isomer was carried forward. After cyclization and subsequent hydrogenolysis, the final product, (+)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, was obtained with a high enantiomeric excess (ee) of 90%. researchgate.netresearchgate.net This demonstrates that the stereochemistry established in the initial Petasis reaction is effectively transferred to the final tetrahydroisoquinoline product.

Table 2: Diastereoselective Synthesis Results

| Chiral Auxiliary Source | Reaction | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (ee) | Final Product | Reference |

|---|---|---|---|---|

| (R)-phenylglycinol | Petasis/PFB | 3:1 d.r. (for intermediate morpholinones) | (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | mdpi.com |

| Chiral Aminoacetaldehyde Acetal | Petasis/PFB | 90% ee | (+)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | researchgate.netresearchgate.net |

Chemoenzymatic methods provide a powerful alternative for accessing enantiomerically pure tetrahydroisoquinolines. researchgate.net Kinetic resolution, where one enantiomer of a racemic mixture reacts faster in the presence of a chiral catalyst (often an enzyme), can be highly effective. For instance, the deracemization of 1,2,3,4-tetrahydroisoquinoline (B50084) carboxylic acids has been achieved using D-amino acid oxidase from Fusarium solani (FsDAAO) as a biocatalyst. researchgate.net

Another approach involves a one-pot chemoenzymatic cascade for the C(1)-allylation of tetrahydroisoquinolines. acs.org This process combines a monoamine oxidase (MAO-N)-catalyzed oxidation of the racemic tetrahydroisoquinoline with a metal-catalyzed allylboration. acs.org This is followed by a biocatalytic deracemization step to yield enantioenriched allylic amine derivatives in high yields and good enantiomeric excess. acs.org Specifically, the MAO-N D11 variant was found to successfully oxidize the racemic product via kinetic resolution, favoring the formation of the (S)-enantiomer. acs.org Such enzymatic processes, often performed under mild conditions, are becoming increasingly important in sustainable chemical synthesis. mdpi.comresearchgate.net

Petasis Reaction Coupled with Pomeranz–Fritsch–Bobbitt Cyclization Strategies

Expedited and One-Pot Synthetic Protocols

To enhance synthetic efficiency, reduce waste, and simplify procedures, one-pot reactions have been developed. These protocols combine multiple reaction steps into a single operation without isolating intermediates.

A convenient one-pot reaction for synthesizing N-substituted 1,2,3,4-tetrahydroisoquinolines starts from phenylethylamine precursors. semanticscholar.org For example, N-benzotriazol-1-ylmethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can be prepared in a one-pot Friedel-Crafts reaction. semanticscholar.org This involves reacting 1-hydroxymethyl-benzotriazole, 3,4-dimethoxyphenylethylamine, and anhydrous aluminum chloride in dichloromethane (B109758) at room temperature, affording the product in good to excellent yields. semanticscholar.org

Another innovative one-pot method for preparing 6,7-dimethoxy-3,4-dihydroisoquinoline (B1294741) hydrochloride involves the reaction of 3,4-dimethoxyphenethylamine (B193588) with a formylating reagent like ethyl formate. google.com The reaction proceeds through an intermediate which is then treated with oxalyl chloride. google.com Phosphotungstic acid is added to catalyze the ring closure, and the final product is obtained after cooling, filtration, and washing. google.com This process, despite involving four reaction steps, is operationally simple as it is carried out in a single pot, yielding the target compound with high purity (99.3%). google.com

Table 3: One-Pot Synthesis of 6,7-Dimethoxy-THIQ Derivatives

| Starting Materials | Key Reagents | Product | Yield/Purity | Reference |

|---|---|---|---|---|

| 3,4-Dimethoxyphenylethylamine, 1-Hydroxymethyl-benzotriazole | AlCl₃ | N-Benzotriazol-1-ylmethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | Good to excellent | semanticscholar.org |

| 3,4-Dimethoxyphenethylamine, Ethyl formate | Oxalyl chloride, Phosphotungstic acid | 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride | 78% yield, 99.3% purity | google.com |

General Methods Applicable to Tetrahydroisoquinoline Scaffolds

The construction of the tetrahydroisoquinoline (THIQ) framework, particularly the 6,7-dimethoxy substituted variant, relies on several robust and versatile synthetic strategies. These methods often involve the formation of key carbon-carbon and carbon-nitrogen bonds to build the heterocyclic ring system.

Pictet–Spengler Condensation and its Variants for THIQ Core Formation

The Pictet-Spengler reaction is a cornerstone in the synthesis of tetrahydroisoquinolines. First reported by Amé Pictet and Theodor Spengler in 1911, this reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization to form the THIQ ring. nih.govnih.gov The driving force of the reaction is the formation of an electrophilic iminium ion, which then undergoes ring closure via electrophilic aromatic substitution. nih.gov

The presence of electron-donating groups, such as the two methoxy (B1213986) groups in the required 3,4-dimethoxyphenethylamine precursor, greatly facilitates the reaction, allowing it to proceed under mild, even physiological, conditions. nih.gov This is crucial for the biosynthesis of isoquinoline (B145761) alkaloids. nih.gov The general mechanism proceeds through the formation of a Schiff base intermediate, which, upon protonation, cyclizes to form the tetrahydroisoquinoline product. nih.gov

Reaction Variants and Catalysts:

Classical Conditions: Traditionally, the reaction is carried out with strong protic acids like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) with heating. nih.gov

Lewis Acids: Lewis acids such as BF₃·OEt₂ can also be used to catalyze the condensation. nih.gov

Aprotic Media: The reaction has been shown to work effectively in aprotic solvents, sometimes offering superior yields. nih.gov

Solid-Phase Synthesis: The Pictet-Spengler reaction has been successfully adapted for solid-phase combinatorial chemistry, allowing for the generation of libraries of THIQ derivatives. nih.gov

Asymmetric Variants: When an aldehyde other than formaldehyde (B43269) is used, a new chiral center is created at the C-1 position. Asymmetric synthesis has been achieved using chiral auxiliaries or chiral Brønsted–Lowry acid catalysts. nih.gov

N-Acyliminium Ion Pictet-Spengler Reaction: Acylation of the intermediate iminium ion generates a highly reactive N-acyliminium ion. This powerful electrophile allows for the cyclization to occur with a wider range of aromatic systems under mild conditions. nih.gov

Interactive Table: Conditions for Pictet-Spengler Reaction

| Starting Materials | Carbonyl Source | Catalyst/Conditions | Product | Reference |

| β-Arylethylamine | Aldehyde or Ketone | Protic Acid (e.g., HCl) or Lewis Acid | Substituted Tetrahydroisoquinoline | nih.gov |

| Phenylethylamine | Dimethoxymethane | Concentrated HCl | 1,2,3,4-Tetrahydroisoquinoline | nih.govresearchgate.net |

| 3,4-Dimethoxyphenethylamine | Aldehydes/Ketones | Zeolite E4a, Ethanol, 80°C | 1-Substituted-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines | researchgate.net |

| N-Tosyl-β-phenethylamines | Aldehydes | Lewis Acid + Thiophenol | 1-Substituted Tetrahydroisoquinolines | eurekaselect.com |

Reduction of Quinoline (B57606)/Isoquinoline Core Structures

A straightforward approach to obtaining the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) scaffold is through the reduction of the corresponding aromatic isoquinoline precursor, 6,7-dimethoxyisoquinoline, or its dihydroisoquinoline intermediate. This method is fundamental in synthetic organic chemistry and can be achieved using various reducing agents and catalytic systems.

Catalytic Hydrogenation: This is one of the most common methods for the reduction of aromatic heterocycles. tcichemicals.com It typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. tcichemicals.com

Heterogeneous Catalysts: Catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂, Adams' catalyst), and Rhodium on alumina (B75360) (Rh/Al₂O₃) are frequently employed. These reactions often require elevated pressures and temperatures to overcome the aromaticity of the isoquinoline ring.

Homogeneous Catalysts: Catalysts like Wilkinson's catalyst (RhCl(PPh₃)₃) can be used for the hydrogenation of alkenes and alkynes, often with high selectivity, leaving other functional groups unaffected. youtube.com While typically used for non-aromatic systems, related catalysts can be designed for aromatic ring reduction. youtube.com

Transfer Hydrogenation: This method avoids the use of high-pressure hydrogen gas by using other molecules as the hydrogen source. Common hydrogen donors include Hantzsch esters, formic acid, and isopropanol. organic-chemistry.orgnih.gov Arene/Ru/TsDPEN complexes have been used for the asymmetric transfer hydrogenation (ATH) of 1-aryl dihydroisoquinolines to furnish enantiomerically enriched tetrahydroisoquinolines. organic-chemistry.org

Chemical Reduction: Metal hydrides can also be employed for the reduction. While powerful reagents like lithium aluminum hydride (LiAlH₄) can reduce many functional groups, milder and more selective reagents are often preferred. Sodium borohydride (B1222165) (NaBH₄) in the presence of an acid or transition metal catalyst can reduce isoquinolinium salts to the corresponding tetrahydroisoquinolines. A palladium-catalyzed system using sodium hydride as the hydrogen source and acetic anhydride (B1165640) as an activator has been shown to be effective for the transfer hydrogenation of various N-heteroarenes, including quinolines. organic-chemistry.org

Intramolecular Cyclization Reactions (e.g., Aza-Michael-Michael Addition, Friedel-Crafts)

Intramolecular cyclization reactions represent a powerful class of strategies for synthesizing the tetrahydroisoquinoline skeleton. These reactions form the heterocyclic ring by creating a bond between two atoms within the same molecule.

Friedel-Crafts Cyclization: The intramolecular Friedel-Crafts reaction is a classic method for forming aromatic rings. In the context of THIQ synthesis, an appropriately substituted phenethylamine (B48288) derivative bearing an electrophilic center on the side chain can undergo cyclization onto the electron-rich aromatic ring. For instance, an efficient synthesis of 3-substituted 1,2,3,4-tetrahydroisoquinolines has been achieved from N,N-dibenzyl-α-aminols via the intramolecular Friedel-Crafts cyclization of an in situ generated tosylate intermediate. organic-chemistry.org

Pomeranz–Fritsch–Bobbitt Cyclization: A significant modification of the Pomeranz-Fritsch reaction, this method is a key strategy for producing tetrahydroisoquinolines. nih.govmdpi.com A particularly relevant example is the diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. mdpi.comresearchgate.net This synthesis involves the cyclization of a key intermediate derived from a Petasis reaction. mdpi.com The cyclization step itself is a classical method for accessing the tetrahydroisoquinoline core. nih.govmdpi.com

Aza-Michael Addition: The aza-Michael reaction, or the conjugate addition of a nitrogen nucleophile to an electron-deficient alkene, can be employed in a cascade sequence to build the THIQ ring. researchgate.net Organocatalytic cascade reactions involving an aza-Michael/Michael addition have been developed for the synthesis of tetrahydroquinoline derivatives. researchgate.net While many examples focus on the quinoline core, similar strategies can be adapted for isoquinolines. For instance, bridged tetrahydroisoquinoline derivatives have been synthesized using a modularly designed organocatalyst system that facilitates an asymmetric aza-Michael addition. nih.gov

Multicomponent Reactions (e.g., Povarov Reaction)

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. mdpi.com This approach offers significant advantages in terms of step economy, time, and resource efficiency. mdpi.com

Povarov Reaction: The Povarov reaction is a formal [4+2] cycloaddition used for the synthesis of tetrahydroquinolines. nih.govresearchgate.neteurekaselect.com It typically involves the reaction of an aniline, an aldehyde, and an activated alkene. eurekaselect.com While the classic Povarov reaction yields tetrahydroquinolines, its principles can be conceptually extended to related heterocyclic systems. The reaction is often catalyzed by Lewis or Brønsted acids and can be performed as a one-pot, three-component process where the intermediate imine is formed in situ. eurekaselect.comsci-rad.com

Petasis Borono-Mannich Reaction: A notable multicomponent reaction applied to the synthesis of a derivative of the target compound is the Petasis reaction. The synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid was achieved through a strategy combining the Petasis reaction with a subsequent Pomeranz–Fritsch–Bobbitt cyclization. nih.govmdpi.comnih.gov The Petasis reaction, a borono-Mannich reaction, involves an amine, a carbonyl compound, and a boronic acid to form a substituted amine. In this specific synthesis, it was used to create a key chiral intermediate that was then cyclized to form the final THIQ product. mdpi.com

Other MCRs: Other imine-based MCRs like the Strecker and Mannich reactions are fundamental in organic synthesis. nih.gov The Strecker reaction, for example, was a key step in the total synthesis of trabectedin, a complex anticancer agent containing a tetrahydroisoquinoline moiety. nih.gov

Mannich Reaction for C8-Aminomethylated Quercetin (B1663063) Derivatives

The Mannich reaction is a classic three-component condensation involving a compound with an active hydrogen, formaldehyde, and a primary or secondary amine. The product is a β-amino-carbonyl compound known as a Mannich base. This reaction is a powerful tool for introducing an aminomethyl group into a molecule.

While the Mannich reaction is a general method for C-alkylation, the specific application mentioned in the outline—for C8-aminomethylated quercetin derivatives—highlights its use in the structural modification of natural products like flavonoids. A set of C-8-aminomethyl derivatives of quercetin has been synthesized using this reaction with various amines, such as morpholine.

This method is primarily used to modify existing ring systems rather than for the de novo synthesis of the core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure. The connection is methodological; the Mannich reaction is a fundamental C-C and C-N bond-forming reaction, similar in principle to the Pictet-Spengler reaction which can be considered a special case of an intramolecular Mannich reaction. nih.gov

Interactive Table: Components of the Mannich Reaction

| Component 1 (Active H) | Component 2 | Component 3 (Amine) | Product Type | Reference |

| Quercetin | Formaldehyde | Morpholine / Thiomorpholine | C-8-Aminomethylated Quercetin | |

| 8-Hydroxyquinoline | Formaldehyde | Various secondary amines | 7-Aminomethyl-8-hydroxyquinolines | nih.govmdpi.com |

| Carbonyl Compound (general) | Formaldehyde | Ammonia, Primary or Secondary Amine | β-Amino-carbonyl (Mannich base) |

Applications of Grignard Reagents in Substituted Tetrahydroisoquinolines

Grignard reagents (R-MgX) are highly reactive organomagnesium compounds that serve as powerful nucleophiles and strong bases in organic synthesis. sigmaaldrich.com Their primary application is the formation of new carbon-carbon bonds through reaction with electrophiles, most notably carbonyl compounds. sigmaaldrich.com

In the context of tetrahydroisoquinoline synthesis, Grignard reagents are valuable for introducing substituents, particularly at the C-1 position.

C1-Arylation: An oxidative C-1 arylation of tetrahydroisoquinolines with aryl Grignard reagents, mediated by diethyl azodicarboxylate (DEAD), has been developed. This metal-free C-H activation method provides a route to C-1 aryl substituted THIQs, including some natural alkaloids. organic-chemistry.org

Addition to Precursors: Grignard reagents can be added to electrophilic precursors to build up the carbon skeleton prior to cyclization. For example, in a diastereoselective synthesis of (S)-laudanosine (a benzylisoquinoline alkaloid related to the target compound), a Grignard reagent was added to an imine derived from (S)-phenylglycinol. The resulting addition product was then converted to the primary amine and subsequently cyclized via the Pomeranz–Fritsch–Bobbitt process to form the substituted tetrahydroisoquinoline ring system. mdpi.com This demonstrates the utility of Grignard reagents in creating the necessary precursors for key cyclization reactions.

Synthetic Routes to Specific Polycyclic or Spiro Derivatives

The strategic functionalization of the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold allows for the creation of diverse and complex derivatives, including polycyclic and spirocyclic systems. These derivatives are of interest due to their potential biological activities.

A synthetic pathway to the pyrrolo[4,3,2-de]quinoline ring system, which is a core structure in several marine alkaloids with potent biological activities, has been developed starting from 6,7-dimethoxy-4-methylquinoline (B7901174). This multi-step synthesis involves the strategic introduction of functional groups to facilitate the final cyclization.

The synthesis begins with the nitration of 6,7-dimethoxy-4-methylquinoline (6g) at the C-5 position. researchgate.netacs.org The methyl group at C-4 is then converted into an aldehyde (6j), which is subsequently protected as an acetal (6l). researchgate.netacs.org A key step in this sequence is the reduction of the nitro group and the pyridine (B92270) ring. The use of an excess of nickel(II) chloride and sodium borohydride is effective for this transformation, leading to the formation of 1,2,3,4-tetrahydroquinolines. acs.org

Following the reduction, the resulting diamino acetal (7e) undergoes an acid-catalyzed cyclization to form the tricyclic 1,3,4,5-tetrahydropyrrolo[4,3,2-de]quinoline core. researchgate.netacs.org This acid treatment facilitates the closure of the pyrrole (B145914) ring. Further chemical modifications can be performed on this tricyclic system. For instance, de-O-methylation followed by oxidation can yield the corresponding o-quinones. acs.org This synthetic strategy provides a formal total synthesis of several natural products, including damirones, batzelline C, and makaluvamines. acs.org

Table 1: Key Intermediates in the Synthesis of Pyrrolo[4,3,2-de]quinolines

| Compound Number | Chemical Name | Role in Synthesis |

|---|---|---|

| 6g | 6,7-Dimethoxy-4-methylquinoline | Starting Material |

| 6j | 6,7-Dimethoxy-5-nitroquinoline-4-carbaldehyde | Intermediate after nitration and oxidation |

| 6l | 4-(Diethoxymethyl)-6,7-dimethoxy-5-nitroquinoline | Protected aldehyde intermediate |

| 7e | Chloro-diamine-acetal derivative | Intermediate after reduction and chlorination |

| 9m | Chlorine-substituted 1,3,4,5-tetrahydropyrrolo[4,3,2-de]quinoline | Tricyclic core structure |

The synthesis of spiro-tetrahydroisoquinoline derivatives introduces a three-dimensional complexity that is often sought in the design of new therapeutic agents. A notable approach involves the creation of spiro systems at the C-4 position of the tetrahydroisoquinoline ring.

One such synthesis targets 4-spirotetrahydropyran-substituted dihydro- and tetrahydroisoquinolines. bohrium.com The synthesis commences with {[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}amine. This starting material is reacted with diethyl oxalate (B1200264) to produce ethyl 2-({[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}amino)-2-oxoacetate. bohrium.com The subsequent cyclization of this intermediate is achieved under Bischler-Napieralski reaction conditions using phosphorus oxychloride, which yields a 1-carbethoxy-substituted dihydroisoquinoline. bohrium.com This dihydroisoquinoline can then be reduced to the corresponding tetrahydroisoquinoline.

Further derivatization is possible. For example, treatment of the 1-carbethoxy-substituted dihydroisoquinoline with methylamine (B109427) converts it to the corresponding N-methylcarboxamide derivative. This amide can then be reduced to afford N-methyl-6,7-dimethoxy-2,2',3,3',5',6'-hexahydro-1H-spiro[isoquinoline-4,4'-pyran]-1-carboxamide. bohrium.com This methodology allows for the generation of a library of novel spiro-tetrahydroisoquinoline derivatives with varying substituents at the first and second positions of the heterocyclic ring for biological screening. bohrium.com Derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline have been synthesized and evaluated for their affinity towards sigma-2 receptors, which are implicated in cancer. nih.gov

Table 2: Synthesis of a Spiro-Tetrahydroisoquinoline Derivative

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | {[4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}amine, Diethyl oxalate | - | Ethyl 2-({[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}amino)-2-oxoacetate |

| 2 | Ethyl 2-({[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}amino)-2-oxoacetate | Phosphorus oxychloride (Bischler-Napieralski) | 1-Carbethoxy-substituted dihydroisoquinoline |

| 3 | 1-Carbethoxy-substituted dihydroisoquinoline | Methylamine | N-Methylcarboxamide derivative |

| 4 | N-Methylcarboxamide derivative | Reduction | N-Methyl-6,7-dimethoxy-2,2',3,3',5',6'-hexahydro-1H-spiro[isoquinoline-4,4'-pyran]-1-carboxamide |

Chemical Reactivity and Derivatization Strategies for 6,7 Dimethoxy 1,2,3,4 Tetrahydroisoquinoline

Oxidation Reactions and Formation of Corresponding Quinoline (B57606)/Isoquinoline (B145761) Derivatives

The tetrahydroisoquinoline ring system can be aromatized through oxidation to yield the corresponding 3,4-dihydroisoquinoline (B110456) or fully aromatic isoquinoline derivatives. This transformation is a key step in both the degradation of isoquinoline alkaloids and the synthesis of certain heterocyclic systems. Common oxidizing agents such as potassium permanganate (B83412) or chromium trioxide can be employed for this purpose. The reaction proceeds by the removal of hydrogen atoms from the heterocyclic ring, leading to the formation of a more conjugated system.

Furthermore, visible-light-mediated aerobic oxidation offers an environmentally friendly alternative for the α-oxygenation of N-substituted tetrahydroisoquinolines, converting them into isoquinolinones. mdpi.com This photo-induced process can proceed even without external photocatalysts, with the substrate itself acting as a photosensitizer to generate the oxygenated product. mdpi.com Microwave-assisted oxidation provides another efficient method to convert tetrahydroisoquinolines into their corresponding isoquinoline analogues. organic-chemistry.org

Table 1: Oxidation Reactions of the Tetrahydroisoquinoline Core

| Reaction Type | Reagents/Conditions | Product Type | Citation |

|---|---|---|---|

| Aromatization | Potassium permanganate, Chromium trioxide | Isoquinoline derivatives | |

| α-Oxygenation | Visible light, Air (O₂) | Isoquinolinones | mdpi.com |

| Aromatization | Microwave irradiation | Isoquinoline analogues | organic-chemistry.org |

Reduction Reactions to More Saturated Species

While oxidation leads to aromatization, the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) scaffold is already a reduced form of isoquinoline. Further reduction to create more saturated species is less common but can be achieved. For instance, the reduction of related 3,4-dihydroisoquinoline intermediates is a standard method for producing the tetrahydroisoquinoline core, typically using reducing agents like sodium borohydride (B1222165) or through catalytic hydrogenation. rsc.org Applying strong reducing agents such as lithium aluminum hydride (LiAlH₄) to the THIQ structure or its derivatives can lead to the reduction of other functional groups present on the molecule, such as amides or esters, without altering the saturated heterocyclic ring.

Nucleophilic Substitution Patterns, Particularly at the Nitrogen Atom

The secondary amine at the N-2 position of the tetrahydroisoquinoline ring is a key site for nucleophilic substitution, allowing for extensive functionalization. This reactivity is fundamental to the synthesis of a vast library of derivatives for SAR studies. nih.gov

Common derivatization strategies include:

N-Alkylation: Reaction with alkyl halides under basic conditions introduces alkyl chains to the nitrogen atom.

N-Acylation: Treatment with acyl chlorides or acid anhydrides yields N-acyl derivatives. These reactions are crucial for preparing analogues like the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinylalkyl benzamides, which have been studied as high-affinity ligands for sigma-2 receptors. nih.gov

Reductive Amination: The nitrogen can also be functionalized via reductive amination with aldehydes or ketones.

These substitutions significantly influence the molecule's pharmacological properties. For example, the nature of the N-substituent is critical for binding to biological targets like the P-glycoprotein. nih.gov

Formation of Tricyclic Benzazocine Derivatives via Aza-Prins Reactions

A sophisticated strategy for expanding the THIQ core involves the Aza-Prins reaction to construct tricyclic benzazocine skeletons. This reaction utilizes a 3-vinyl-6,7-dimethoxy-1,2,3,4-tetrahydroquinoline as the starting material. nih.gov The reaction with an aldehyde or a 1,2-dicarbonyl compound, typically in the presence of a strong acid like HCl, proceeds through the formation of an N-homoallyliminium ion intermediate. nih.govnih.gov This intermediate undergoes a stereoselective cyclization to yield the corresponding tricyclic benzazocine. The reaction has been shown to produce these complex structures in yields ranging from moderate to excellent (20–86%). nih.gov This method provides a powerful tool for accessing novel and complex polycyclic N-heterocyclic compounds. nih.govelsevierpure.com

Table 2: Aza-Prins Cyclization for Benzazocine Synthesis

| THIQ Substrate | Carbonyl Component | Catalyst | Product | Yield | Citation |

|---|---|---|---|---|---|

| 6,7-dimethoxy-3-vinyl-1,2,3,4-tetrahydroquinoline | 1,2-dicarbonyl compounds | HCl | Tricyclic benzazocines | 20-86% | nih.gov |

| 3-vinyltetrahydroquinolines | Aldehydes | Hydrogen Halides | Tricyclic benzazocines | Good to High | nih.gov |

Demethylation Strategies and Generation of Hydroxylated Analogues

The two methoxy (B1213986) groups on the aromatic ring are important for the molecule's electronic properties and interactions with biological targets. However, their selective or complete demethylation to the corresponding hydroxylated (catecholic or phenolic) analogues is a critical derivatization strategy. These hydroxylated derivatives often exhibit different biological activities or serve as precursors for further functionalization.

Various reagents can be used for demethylation, with the choice depending on the desired selectivity and the presence of other functional groups. A combination of an aluminum halide and a thiol, such as aluminum chloride with ethanethiol, has proven effective for cleaving the methyl ethers of phenols. acs.org Boron tribromide (BBr₃) is another powerful and widely used reagent for this transformation. Selective demethylation of one methoxy group over the other can be challenging but has been achieved in related isoquinolone systems. acs.org The resulting hydroxyl groups can then be used as handles for introducing new functionalities.

Functionalization of the Tetrahydroisoquinoline Core for SAR Studies

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of the THIQ scaffold. nuph.edu.uaresearchgate.net Functionalization can be performed at several key positions to probe interactions with biological targets:

N-2 Position: As discussed, the secondary amine is readily functionalized. SAR studies have shown that attaching various substituted aryl, alkyl, or acyl groups to the nitrogen atom significantly impacts potency and selectivity for targets like P-glycoprotein and sigma-2 receptors. nih.govnih.gov

C-1 Position: The benzylic C-1 position can be substituted using methods like the Pictet-Spengler or Bischler-Napieralski reactions during the synthesis of the ring system. rsc.orgnih.gov

C-3 Position: Substitution at the C-3 position has been explored to probe the active site of enzymes like phenylethanolamine N-methyltransferase (PNMT). nih.gov Introducing groups like methyl or hydroxymethyl at this position can enhance inhibitory activity, suggesting specific interactions with the target protein. nih.gov

Aromatic Ring (C-6 and C-7): The methoxy groups at these positions are crucial. Their replacement with other electron-donating or electron-withdrawing groups, or their removal, can modulate activity. nuph.edu.ua For instance, in antagonists for the orexin (B13118510) 1 receptor, the substituents at the 6- and 7-positions are of key importance. nuph.edu.ua

These systematic modifications allow for the fine-tuning of the molecule's properties to enhance its desired biological effect and reduce off-target interactions. rsc.orgnih.gov

Advanced Analytical Characterization in Research of 6,7 Dimethoxy 1,2,3,4 Tetrahydroisoquinoline

Spectroscopic Methodologies for Structural Elucidation and Confirmation

Spectroscopic techniques are indispensable for the detailed structural analysis of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971), offering a comprehensive view of its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline, characteristic signals are observed. In one study, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) showed two triplet signals at 2.73 and 3.13 ppm, which correspond to the protons of the methylene (B1212753) groups at the C4 and C3 positions of the isoquinoline (B145761) system, respectively. researchgate.net The two methoxy (B1213986) groups appear as intense singlets at 3.82 and 3.83 ppm. researchgate.net

¹³C NMR: The carbon-13 NMR spectrum reveals the number and types of carbon atoms. The spectrum of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline shows distinct signals for the methoxy carbons and the aromatic and aliphatic carbons of the tetrahydroisoquinoline core. researchgate.net For instance, the two methoxy carbon atoms are observed as a single quartet at 56 ppm in a spectrum without proton decoupling. researchgate.net The aromatic carbons appear in the range of 109-148 ppm. researchgate.net

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons, further confirming the structure. These methods help in assigning the specific ¹H and ¹³C signals to their respective atoms within the molecule. youtube.com

Table 1: Representative ¹H and ¹³C NMR Data for 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 | - | - |

| C3 | 3.13 (t) | - |

| C4 | 2.73 (t) | - |

| C5 | - | - |

| C6 | - | 147.44 |

| C7 | - | 147.62 |

| C8 | - | - |

| C4a | - | - |

| C8a | - | 126.26 |

| 6-OCH₃ | 3.82 (s) | 56.0 |

| 7-OCH₃ | 3.83 (s) | 56.0 |

Data sourced from a comprehensive analytical study. researchgate.net

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline, often coupled with Gas Chromatography (GC) for separation.

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecule is fragmented, and the resulting mass-to-charge ratios of the fragments are detected. The molecular ion peak [M]⁺ for 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline is observed at m/z 193. researchgate.net Chemical ionization (CI) can be used to enhance the intensity of the protonated molecular ion peak [M+H]⁺, which also appears at m/z 194, aiding in the definitive determination of the molecular weight. researchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, further confirming the elemental composition. tandfonline.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is crucial for identifying and quantifying 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline in complex mixtures. researchgate.netnih.gov The retention time in the GC column and the subsequent mass spectrum provide a high degree of certainty for identification. researchgate.net

Table 2: Key Mass Spectrometry Fragments for 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline

| m/z | Ion | Description |

|---|---|---|

| 193 | [M]⁺ | Molecular Ion |

| 194 | [M+H]⁺ | Protonated Molecular Ion (in CI) |

Data based on typical mass spectrometric analysis. researchgate.net

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline. The IR spectrum displays characteristic absorption bands corresponding to the vibrations of specific bonds. researchgate.net For this compound, key absorption bands include those for C-H stretching of the aromatic and aliphatic parts, C-O stretching of the methoxy groups, and C-N stretching of the amine. researchgate.netresearchgate.net A representative study reported absorption bands at 2909, 2762, and 1612 cm⁻¹. researchgate.net

Table 3: Characteristic IR Absorption Bands for 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| 2909 | C-H stretch (aliphatic) |

| 2762 | C-H stretch (aliphatic) |

| 1612 | C=C stretch (aromatic) |

Data from a forensic analytical study. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy in Identification Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV spectrum of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline is characterized by absorption maxima related to its aromatic system. This technique can be used for preliminary identification and quantification. nih.gov

Chromatographic Techniques for Separation, Isolation, and Purity Determination

Chromatographic methods are essential for the separation, isolation, and assessment of the purity of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline from reaction mixtures and biological matrices.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline and its derivatives. nih.gov It offers high resolution and sensitivity, making it suitable for determining the purity of a sample and for quantifying the compound in various matrices. researchgate.netresearchgate.net Different HPLC methods can be developed using various stationary phases (e.g., C18) and mobile phases to achieve optimal separation. researchgate.net Purity levels are often reported as a percentage based on the peak area in the chromatogram. calpaclab.comlaboratoriumdiscounter.nl

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline |

| 6,7-dihydroxyisoquinolines |

| N-acetyl-1-(p-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline |

| 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid |

| 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |

| 6,7-dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline |

| 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline |

| 6,7-dimethoxy-3,4-dihydroisoquinoline (B1294741) |

| 6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid |

| 4-dimethylaminomethylene-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-one |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a fundamental chromatographic technique used to separate components of a mixture based on their differential affinities for a stationary phase and a mobile phase. wisc.edulibretexts.org The principle involves a stationary phase, typically a thin layer of an adsorbent like silica (B1680970) or alumina (B75360) on a flat carrier, and a liquid mobile phase that moves up the plate via capillary action. wisc.edu Compounds in a sample mixture travel at different rates, leading to separation, which is quantified by the retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org

In the specific analysis of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline, TLC has been employed for its identification in forensic examinations. researchgate.net Research has detailed the chromatographic behavior of this compound, providing specific parameters for its detection. researchgate.net The stationary phase used was "Sorbfill PTSH-AF-V-UV" plates. researchgate.net For the mobile phase, a chloroform-methanol system in a 9:1 v/v ratio was utilized. researchgate.net

Detection of the chromatographic zone corresponding to 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline was achieved by observing the quenching of its luminescence under UV light. researchgate.net In this system, the compound exhibits a characteristic retention factor (Rf) value. researchgate.net

| Parameter | Description | Source |

| Stationary Phase | Sorbfill PTSH-AF-V-UV plates | researchgate.net |

| Mobile Phase | Chloroform-Methanol (9:1, v/v) | researchgate.net |

| Detection Method | Quenching of luminescence in UV light | researchgate.net |

| Retention Factor (Rf) | 0.68 | researchgate.net |

X-ray Crystallography for Absolute Configuration and Diastereomeric Assignment

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic structure of a crystalline solid, providing unequivocal proof of a molecule's absolute configuration and the spatial relationship between its stereocenters.

A key study illustrates this application in a derivative of the target compound, 1-(1-chloroethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinium chloride. nih.gov This compound was synthesized from homoveratrylamine and racemic lactic acid, a process expected to yield four possible stereoisomers (R,R; R,S; S,S; S,R). nih.gov Through single-crystal X-ray diffraction analysis, researchers were able to detect the formation of two specific enantiomers, the (R,R) and (S,S) pair, which co-crystallized in a single crystal. nih.gov

The analysis revealed that the crystal structure consists of a C₁₃H₁₉ClNO₂⁺ molecular cation and a Cl⁻ anion. nih.gov The two protonated enantiomers are linked into hydrogen-bonded dimers, which are bridged by the chloride anions. nih.gov This detailed structural elucidation was crucial for assigning the absolute configuration of the chiral carbon atoms and understanding the packing arrangement in the solid state. nih.gov The crystal was refined as a two-component twin. nih.gov

| Crystal Data | Source | |

| Compound | 1-(1-Chloroethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinium chloride | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| Configuration Detected | (1R, 11R) and (1S, 11S) enantiomers in a racemic crystal | nih.gov |

Advanced Quantitative Analytical Methods for Research Applications

Beyond qualitative identification, advanced analytical methods are essential for the quantification of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline and its derivatives in various research contexts.

Gas Chromatography-Mass Spectrometry (GC-MS) has been highlighted as a suggested method for the identification and analysis of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline in forensic science. researchgate.net This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, allowing for both the quantification of the compound and its structural confirmation based on its mass spectrum and retention parameters. researchgate.net

In biomedical research, quantitative methods are applied to study the biological activities of derivatives. For instance, the in vivo antiproliferative activity of 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (M1) was investigated in a model of colorectal carcinoma. nih.gov To evaluate its effects, researchers employed several quantitative techniques:

Enzyme-Linked Immunosorbent Assay (ELISA) was used to measure the concentration of specific proteins such as Interleukin-6 (IL-6), Interleukin-2 (IL-2), and Cyclooxygenase-2 (COX-2), demonstrating that M1 reduced the increased concentration of IL-6. nih.gov

Gene expression analysis quantified the messenger RNA (mRNA) levels of IL-6, JAK2, and STAT3, revealing that M1 attenuated their overexpression. nih.gov

Quantitative western blot analysis was conducted to assess the protein levels and activation states (via phosphorylation) of JAK2 and STAT3, confirming that M1 down-regulated the signaling pathway. nih.gov

Furthermore, this research incorporated data-based mathematical modeling to predict the quantitative behavior of cellular components that were not directly accessible through experimental measurement, representing a sophisticated, predictive approach to quantitative analysis. nih.gov

| Method | Application | Analyte Example | Source |

| GC-MS | Forensic identification and quantification | 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | researchgate.net |

| ELISA | Quantifying protein concentrations in biological samples | Interleukin-6 (IL-6) | nih.gov |

| Gene Expression Analysis (qPCR) | Quantifying mRNA levels | IL-6, JAK2, STAT3 | nih.gov |

| Quantitative Western Blot | Quantifying protein expression and phosphorylation | p-JAK2, p-STAT3 | nih.gov |

| Mathematical Modeling | Predicting quantitative behavior of cellular components | STAT3 populations | nih.gov |

Structure Activity Relationship Sar Studies and Biological Activities of 6,7 Dimethoxy 1,2,3,4 Tetrahydroisoquinoline Derivatives

Modulation of Drug Efflux Transporters and Multidrug Resistance (MDR)

A significant area of research for 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives has been their ability to modulate ATP-binding cassette (ABC) transporters. These transporters are responsible for pumping a wide variety of substances, including chemotherapeutic agents, out of cells, leading to multidrug resistance (MDR) in cancer treatment.

P-glycoprotein (P-gp) Inhibition and Reversal of Chemotherapeutic Resistance

The 6,7-dimethoxytetrahydroisoquinoline moiety is a well-established pharmacophore for potent inhibitors of P-glycoprotein (P-gp/ABCB1), a primary efflux pump implicated in MDR. nih.govnih.gov This structural fragment is a key component of third-generation P-gp inhibitors such as tariquidar (B1662512) and elacridar (B1662867). nih.gov These compounds function by blocking the transporter, thereby increasing the intracellular concentration of anticancer drugs and reversing resistance.

Research has focused on synthesizing novel 1,2-disubstituted tetrahydroisoquinoline derivatives to enhance P-gp inhibition. nih.gov In studies using P-gp overexpressing MCF-7/Adr cancer cells, several of these new compounds demonstrated a more potent MDR-reversal effect than the reference compound, verapamil (B1683045). nih.gov For instance, one derivative showed an efficacy two times higher than verapamil at concentrations ten times lower, making it a promising candidate for further development. nih.gov The effectiveness of these compounds is typically measured by their ability to increase the accumulation of a P-gp substrate, such as rhodamine 6G or doxorubicin, within resistant cancer cells. nih.govnih.gov

| Compound | Description | Relative Efficacy vs. Verapamil | Relative Potency vs. Verapamil |

|---|---|---|---|

| Verapamil | Reference P-gp Inhibitor | 1x | 1x |

| (1'R,2R)-2-[2'-[2''-hydroxy-3''-(alpha-naphthyloxy)propyl]-6',7'-dimethoxy-1',2',3',4'-tetrahydro-1'-isoquinolyl]propan-1-ol hydrochloride | Novel Synthesized Derivative | 2x Higher | 10x Higher (Lower Concentration Needed) |

Selectivity Profile towards Other ABC Transporters (MRP1, BCRP)

While potent P-gp inhibitors, early derivatives based on the 6,7-dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline scaffold, like elacridar and tariquidar, were found to be non-specific, also inhibiting the Breast Cancer Resistance Protein (BCRP/ABCG2). tandfonline.comresearchgate.net This has prompted further structure-activity relationship studies to develop more selective agents.

Subsequent research involving the synthesis of new amide and ester derivatives has successfully identified compounds with high selectivity for P-gp. tandfonline.comnih.gov By modifying the aryl-substituted amide portion of the molecule, researchers could modulate the selectivity profile. tandfonline.com A series of amide, ester, and alkylamine analogues were evaluated for their activity against P-gp, Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and BCRP. nih.gov The findings showed that many of the new amide derivatives were highly active and selective for P-gp, while some of the ester derivatives showed promising activity towards BCRP, opening new avenues for developing specific inhibitors for different efflux pumps. nih.gov This work highlights the possibility of fine-tuning the molecular structure to achieve desired selectivity against different ABC transporters.

Structural Determinants for Efflux Pump Interaction

The interaction of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives with efflux pumps is governed by specific structural features.

The Core Scaffold : The 6,7-dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline nucleus is considered essential for inhibiting both P-gp and BCRP transporters. tandfonline.com

Aryl Substituents : Variations in the aryl-substituted amide moiety attached to the core scaffold are critical for determining selectivity between different transporters. tandfonline.com

Linker Group : The nature of the functional group linking the tetrahydroisoquinoline core to the aryl moiety (e.g., amide, ester, alkylamine) influences the interaction profile and selectivity towards P-gp, MRP1, and BCRP. researchgate.netnih.gov

Conformational Flexibility : Studies involving the "deconstruction" or opening of the tetrahydroisoquinoline ring into more flexible phenethylamino or benzylamino structures showed that while σ2 receptor affinity was drastically reduced, potent P-gp interaction was maintained. nih.gov This suggests that the cyclic structure is not an absolute requirement for P-gp activity and that 'ring-opened' derivatives could be a strategy to obtain P-gp selective agents. nih.gov

Neuropharmacological and Central Nervous System (CNS) Research

Derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline have also been investigated for their effects on the central nervous system, demonstrating potential as anticonvulsants and as modulators of adrenergic receptors.

Anticonvulsant Effects and Mechanistic Investigations

A series of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have shown significant anticonvulsant activity in various rodent models of epilepsy. nih.govnih.gov These compounds provided protection in the maximal electroshock (MES) test, the pentylenetetrazol (PTZ) seizure model, and against audiogenic (sound-induced) seizures. nih.govresearchgate.net

Mechanistic studies suggest that their anticonvulsant effect is mediated through the antagonism of AMPA/kainate receptors, a type of ionotropic glutamate (B1630785) receptor. nih.gov These tetrahydroisoquinoline derivatives were protective against seizures induced by the glutamate analogues kainate and AMPA, but not against NMDA-induced seizures, pointing towards a specific interaction with the AMPA/kainate receptor complex. nih.govresearchgate.net This mechanism differs from that of conventional antiepileptics like diazepam, which act on GABAergic neurotransmission. nih.gov

Structure-activity relationship studies identified key features for anticonvulsant potency. For example, the derivative THIQ-10c, which has an acetyl group at the N-2 position and a chlorine atom on the C-1 phenyl ring, showed particularly high anticonvulsant activity and a long-lasting protective effect. nih.govresearchgate.net Another active molecule identified was 2-acetyl-1-(4'-methylphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. nih.govconsensus.app

| Seizure Model | Activity of THIQ Derivatives | Proposed Mechanism |

|---|---|---|

| Maximal Electroshock (MES) | Protective | Noncompetitive AMPA/kainate receptor antagonism |

| Pentylenetetrazol (PTZ) | Protective | |

| Audiogenic Seizures | Protective | |

| AMPA/Kainate-Induced Seizures | Protective | |

| NMDA-Induced Seizures | Ineffective | Does not act on NMDA receptors |

Beta-Adrenoceptor Agonism and Antagonism Studies

The tetrahydroisoquinoline skeleton is also a component of compounds that interact with beta-adrenergic receptors (β-AR). A notable example is Trimetoquinol (B1172547), a 6,7-dihydroxy-1-benzyl-1,2,3,4-tetrahydroisoquinoline, which is a potent, non-selective β-AR agonist. nih.gov

Interestingly, minor structural modifications to this scaffold can dramatically switch the pharmacological activity from agonism to antagonism. Research has shown that replacing the 6,7-dihydroxy groups of the trimetoquinol structure with chloro substituents results in a compound, 6,7-dichloro-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline, with significant β-adrenoceptor antagonist (blocking) properties. nih.gov This transformation is analogous to the conversion of the β-agonist isoproterenol (B85558) into the antagonist dichloroisoproterenol. nih.gov The resulting dichloro-tetrahydroisoquinoline derivative was found to be a pure antagonist, not a partial agonist, representing a prototype for a new class of beta-blockers. nih.gov This finding underscores the critical role of the substituents on the 6 and 7 positions of the tetrahydroisoquinoline ring in determining the nature of the interaction with beta-adrenoceptors.

Potential as Neurotransmitter Modulators

Derivatives of the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold have demonstrated the ability to interact with key neurotransmitter systems. One such derivative, 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ), has been shown to modulate the function of muscarinic acetylcholine (B1216132) receptors (mAChRs) and 5-hydroxytryptamine (5-HT) receptors. nih.gov Experimental studies on smooth muscle preparations indicated that DIQ potently affects calcium currents through these receptor systems. nih.gov

Furthermore, compounds structurally related to this class have been identified as inhibitors of catechol-O-methyltransferase (COMT). mdpi.com COMT is a critical enzyme in the metabolic degradation of catecholamine neurotransmitters like dopamine. mdpi.com For instance, 6,7-dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dicarboxylic acid, synthesized from L-DOPA, acts as a peripheral COMT inhibitor, highlighting the potential of the broader tetrahydroisoquinoline class to modulate neurotransmitter levels. mdpi.com

Relevance to Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's)

The tetrahydroisoquinoline (THIQ) core structure is of significant interest in the context of neurodegenerative diseases due to its structural similarity to known neurotoxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). researchgate.net The biological action of these compounds in the brain is highly dependent on their specific structure and metabolism. researchgate.net

The modulation of the dopaminergic system is a cornerstone of Parkinson's disease therapy. The ability of related tetrahydroisoquinoline derivatives to inhibit the COMT enzyme, which breaks down dopamine, makes them promising candidates for Parkinson's treatment. mdpi.commdpi.com Moreover, certain dopamine-derived endogenous compounds, such as norlaudanosoline (tetrahydropapaveroline), are considered potential dopaminergic neurotoxins and have been implicated in the pathology of Parkinson's disease. researchgate.net

In the realm of Alzheimer's disease, various tetrahydroisoquinoline derivatives are being investigated as potential therapeutic agents. nih.gov The core scaffold is considered a "privileged" heterocyclic class for developing compounds that target the central nervous system. nih.gov

Anticancer and Cytotoxic Activities

The 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline framework is a key structural motif in the development of novel anticancer agents. A primary focus of this research has been the design of ligands for the sigma-2 (σ2) receptor, which is a promising target for cancer therapy. nih.gov

Sigma-2 Receptor Ligand Development and Cancer Therapeutics

The sigma-2 (σ2) receptor is significantly overexpressed in many types of rapidly proliferating tumor cells compared to low or no expression in healthy, quiescent cells. nih.gov This differential expression makes it an attractive biomarker and therapeutic target. nih.govnih.gov Consequently, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinylalkyl benzamides are among the structural classes that have been extensively developed as high-affinity, selective ligands for the σ2 receptor, serving as tools for tumor imaging and therapy. nih.gov

Receptor Affinity and Selectivity Profiles for Sigma-1 and Sigma-2 Receptors

A significant body of research has focused on synthesizing derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and evaluating their binding affinities for both sigma-1 (σ1) and sigma-2 (σ2) receptors. Many of these newly developed analogs exhibit excellent binding affinity for the σ2 receptor with low affinity for the σ1 receptor, resulting in high selectivity. nih.gov For example, a screening of 46 compounds identified the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure as yielding the highest inhibition of σ2 receptor binding. upenn.edu Specific derivatives have demonstrated subnanomolar to low nanomolar affinity for the σ2 receptor, with selectivity ratios of over 80-fold compared to the σ1 receptor. upenn.edu

Below is a table summarizing the binding affinities of selected 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives.

| Compound/Derivative | σ1 Receptor Affinity (Ki, nM) | σ2 Receptor Affinity (Ki, nM) | Selectivity (σ1/σ2) |

| (±)-7 (A03) ¹ | 48.4 ± 7.7 | 0.59 ± 0.02 | ~82 |

| (±)-8 ¹ | 108 ± 35 | 4.92 ± 0.59 | ~22 |

| Compound 3b ² | >1000 | 5 ± 0.5 | >200 |

| Compound 3e ² | >1000 | 6 ± 0.7 | >167 |

| Compound 4b ² | >1000 | 5 ± 0.6 | >200 |

| Compound 4e ² | >1000 | 6 ± 0.8 | >167 |

| Ligand 10 ³ | 2435 | 4.24 | ~574 |

¹ Data from a screening study of σ2 receptor ligands. upenn.edu ² Data for selected 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives. nih.gov ³ Data for a σ2 selective ligand used for masking experiments. unito.it

Induction of Apoptosis and Cytotoxicity in Various Tumor Cell Lines

Ligands targeting the σ2 receptor are known to induce apoptosis, or programmed cell death, in cancer cells. researchgate.net Derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline have demonstrated promising cytotoxic effects against various cancer cell lines. researchgate.net For instance, the σ2 receptor ligand A011, which possesses this core structure, showed significant cytotoxicity against the human breast cancer cell line MCF-7 and its adriamycin-resistant variant, MCF-7/ADR. researchgate.net Studies confirmed that this activity was due to the induction of apoptosis. researchgate.net Other analogs have also shown moderate anticancer activities against human liver (Huh-7) and esophagus (KYSE-140) cancer cells. nih.gov

Inhibition of Cancer Cell Proliferation

Beyond inducing acute cytotoxicity, derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline have been shown to inhibit the proliferation of cancer cells. The compound 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (M1), isolated from Mucuna pruriens seeds, has been studied for its antiproliferative effects. nih.govnih.gov In vivo studies demonstrated that M1 attenuates colon carcinogenesis induced by dimethylhydrazine in rats by blocking IL-6 mediated signals. nih.gov The same compound also showed a notable antiproliferative profile in a rat model of hepatocellular carcinoma. nih.gov Furthermore, research into overcoming multidrug resistance in cancer has identified novel derivatives of this scaffold that can reverse resistance, thereby inhibiting the proliferation of otherwise resilient cancer cells. nih.gov

Metabolic Perturbations in Hepatocellular Carcinoma Models

Research has explored the effects of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives on metabolic changes in hepatocellular carcinoma (HCC). A study involving a synthesized derivative, 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (referred to as M1), demonstrated significant potential in mitigating HCC-induced metabolic alterations in a rat model. nih.govnih.govnih.gov

In this preclinical model, where hepatocarcinogenesis was induced by diethylnitrosamine, the administration of M1 was associated with a protective effect on the liver, helping to restore the normal architecture of liver tissues. nih.govnih.gov To understand the underlying biochemical impact, a proton nuclear magnetic resonance (¹H-NMR) based metabolomics approach was employed to analyze the serum of the rat models. nih.govnih.govnih.gov The results from this analysis indicated that M1 therapy could ameliorate the metabolic shifts caused by hepatocellular carcinoma. nih.govnih.gov This suggests that the compound may exert its antiproliferative effects in part by correcting the metabolic dysregulation associated with HCC. nih.govnih.gov The study highlighted M1 as a compound warranting further investigation for its potential in anticancer therapy. nih.govnih.gov

Hybrid Compounds with Enhanced Antitumor Effects

The 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold has been utilized as a foundation for developing compounds with enhanced antitumor properties. While the term "hybrid" is not always explicitly used, the strategy of combining this core structure with other chemical moieties to improve efficacy is a key area of research. These modifications aim to enhance the interaction with specific biological targets and overcome challenges such as multidrug resistance (MDR).

One area of focus has been the development of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives that act as sigma-2 receptor ligands. nih.gov The sigma-2 receptor is overexpressed in many types of proliferative cancer cells, making it an attractive target for cancer therapeutics. nih.gov A series of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinylalkyl benzamides have been synthesized and shown to have high affinity and selectivity for the sigma-2 receptor. nih.gov Certain compounds from this series demonstrated moderate anticancer activities against human liver (Huh-7) and esophageal (KYSE-140) cancer cell lines. nih.gov

Another strategy to enhance antitumor effects involves designing derivatives that can reverse multidrug resistance, a major obstacle in cancer chemotherapy. The P-glycoprotein (P-gp) is a key transporter involved in drug efflux, leading to MDR. Researchers have synthesized 6,7-dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline amides and their ester isosteres as P-gp mediated MDR reversers. These compounds have shown the potential to sensitize cancer cells to the effects of conventional anticancer drugs.

Antiviral Properties

HIV-1 Reverse Transcriptase Inhibition

The 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold has been investigated for its potential to inhibit the Human Immunodeficiency Virus type 1 (HIV-1) reverse transcriptase (RT), a crucial enzyme for viral replication. In the search for novel non-nucleoside reverse transcriptase inhibitors (NNRTIs), two series of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline analogs were designed and synthesized.

In a study, these compounds were evaluated for their in-vitro HIV-1 RT inhibitory activity. Out of the thirty synthesized compounds, eighteen demonstrated more than 50% inhibition at a concentration of 100 μM. Two compounds, in particular, showed promising inhibition rates of 74.82% and 72.58%. Docking studies on these two highly active compounds were performed to analyze their potential binding interactions with the HIV-1 RT enzyme. The findings from this research suggest that the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline framework is a viable starting point for the development of new and effective HIV-1 RT inhibitors.

Anti-SARS-CoV-2 Activity and Proposed Mechanisms of Action

The broader 1,2,3,4-tetrahydroisoquinoline (B50084) scaffold has been explored for its potential antiviral activity against SARS-CoV-2, the virus responsible for COVID-19. Research into novel heterocyclic compounds based on this structure has shown that they can effectively suppress the replication of authentic SARS-CoV-2 in Vero E6 cell lines. One such study synthesized two novel compounds, with one showing a half-maximal effective concentration (EC₅₀) of 3.15 μM and a selectivity index (SI) greater than 63.49. nih.gov This compound also demonstrated efficient inhibition of viral replication in human lung cells (Calu-3), with an EC₅₀ of 2.78 μM and an SI greater than 71.94. nih.gov

Mechanistic studies suggest that the antiviral action of these tetrahydroisoquinoline derivatives may differ from that of other compounds like chloroquine. Time-of-addition assays indicated that the primary mode of action is the inhibition of post-entry viral replication in both Vero E6 and Calu-3 cells. nih.gov While these findings are promising for the tetrahydroisoquinoline class of compounds, specific research detailing the anti-SARS-CoV-2 activity and mechanisms of action for 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline was not available in the searched literature. Further investigation is needed to determine if the 6,7-dimethoxy substitution confers any specific advantages or alters the mechanism of antiviral activity against SARS-CoV-2.

Antioxidant and Radical Scavenging Potential

In Vitro Evaluation using DPPH and ABTS Assays

The evaluation of the antioxidant and radical scavenging potential of chemical compounds is commonly performed using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals. mdpi.comphytopharmajournal.com

Despite a thorough search of the available literature, no studies were identified that specifically evaluated the antioxidant and radical scavenging potential of 6,7-Dimethoxy-1,2,3,4-tetrahydroquinoline using the DPPH and ABTS assays. While the broader class of tetrahydroisoquinolines has been investigated for various biological activities, specific data on the antioxidant capacity of this particular dimethoxy-substituted compound, as measured by these standard assays, is not present in the reviewed sources. Therefore, no quantitative data, such as IC₅₀ values, for the DPPH and ABTS radical scavenging activities of this compound can be provided at this time.

Mechanistic Investigations of Antioxidant Action (e.g., Single Electron Transfer)